molecular formula C13H19NO3 B8429968 N,N-diethyl-2,4-dimethoxybenzamide CAS No. 142601-55-6

N,N-diethyl-2,4-dimethoxybenzamide

Cat. No. B8429968
M. Wt: 237.29 g/mol
InChI Key: FUTVQQSUNQOZSN-UHFFFAOYSA-N
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Patent
US05563163

Procedure details

A solution of 50.0 g (0.27 mol) of 2,4-dimethoxybenzoic acid in 60 ml (98.0 g, 0.82 mol) of thionyl chloride was heated under reflux for three hours, then cooled, and the excess thionyl chloride distilled off. The resulting 2,4-dimethoxybenzoyl chloride was dissolved in 150 ml of MDC and the solution treated with a solution of 68 ml (48 g, 0.66 mol) of diethylamine in 500 ml of MDC, cooled to 0° C. When addition was complete the mixture was stirred for fifteen hours at ambient temperature, then washed with saturated sodium bicarbonate, water and brine and taken to dryness and the residue distilled in vacuo to give 44.78 g (69%) of 2,4-dimethoxy-N,N-diethylbenzamide, b.p. 155°-163° C./0.4 mm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.S(Cl)(Cl)=O.[CH2:18]([NH:20][CH2:21][CH3:22])[CH3:19]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([N:20]([CH2:21][CH3:22])[CH2:18][CH3:19])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for fifteen hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting 2,4-dimethoxybenzoyl chloride was dissolved in 150 ml of MDC
ADDITION
Type
ADDITION
Details
When addition
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, water and brine
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N(CC)CC)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44.78 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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